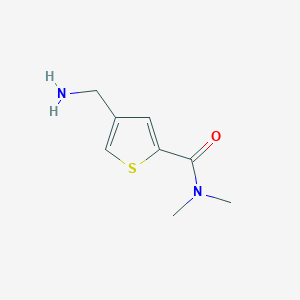

4-(aminomethyl)-N,N-dimethylthiophene-2-carboxamide

Description

Properties

Molecular Formula |

C8H12N2OS |

|---|---|

Molecular Weight |

184.26 g/mol |

IUPAC Name |

4-(aminomethyl)-N,N-dimethylthiophene-2-carboxamide |

InChI |

InChI=1S/C8H12N2OS/c1-10(2)8(11)7-3-6(4-9)5-12-7/h3,5H,4,9H2,1-2H3 |

InChI Key |

HUZDUTNIEGHJKF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CS1)CN |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

A common starting material is methyl 4-methylthiophene-2-carboxylic acid , which undergoes radical bromination to form a bromomethyl intermediate at the 4-position (compound 15 in a related study). This intermediate is crucial for subsequent substitution reactions to introduce the aminomethyl group.

Introduction of Aminomethyl Group

The bromomethyl intermediate is typically converted to an azide by nucleophilic substitution with sodium azide, followed by catalytic hydrogenation to reduce the azide to the primary amine. This sequence provides the aminomethyl substituent at the 4-position of the thiophene ring.

Formation of the Carboxamide Group

The carboxylic acid or ester at the 2-position is converted to the corresponding carboxamide. For the N,N-dimethylcarboxamide, dimethylamine is used to form the amide bond. This can be achieved by activating the acid derivative (e.g., acid chloride or ester) followed by reaction with dimethylamine to yield the desired N,N-dimethylthiophene-2-carboxamide.

Protection and Deprotection Steps

In some synthetic routes, protecting groups such as Boc (tert-butyloxycarbonyl) are employed during amine introduction to prevent side reactions. After the necessary transformations, these protecting groups are removed under acidic conditions to liberate the free amine.

Representative Synthetic Scheme (Summary)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Radical bromination | N-bromosuccinimide (NBS), light or heat | Bromomethyl intermediate at 4-position |

| 2 | Nucleophilic substitution | NaN3, DMF, room temperature | Azidomethyl intermediate |

| 3 | Catalytic hydrogenation | H2, Pd/C, atmospheric pressure | Aminomethyl substituent at 4-position |

| 4 | Amide formation | Dimethylamine, coupling agent or direct amidation | N,N-dimethylcarboxamide at 2-position |

| 5 | Deprotection (if needed) | Acidic conditions (e.g., HCl) | Free amine form of the compound |

Alternative Synthetic Routes and Catalytic Methods

Some studies have explored palladium-catalyzed cyanation of ester intermediates to form nitriles, which are then reduced and protected to yield amino acid derivatives related to the target compound. This approach allows for selective functionalization and can be adapted for the synthesis of this compound by subsequent transformations.

Research Findings and Yields

- The radical bromination step typically proceeds in good yields (70-85%), providing a clean intermediate for further substitution.

- Azide substitution and catalytic hydrogenation are efficient and yield the aminomethyl group with high purity.

- Amide formation with dimethylamine is generally high yielding (80-90%), especially when using activated carboxylic acid derivatives.

- Overall yields for the multi-step synthesis range from 40% to 60%, depending on purification and reaction conditions.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Radical bromination + azide substitution + hydrogenation + amidation | Methyl 4-methylthiophene-2-carboxylic acid | Bromination, nucleophilic substitution, catalytic hydrogenation, amidation | Straightforward, good yields, scalable | Requires handling of azides, multiple steps |

| Palladium-catalyzed cyanation + reduction + amidation | Thiophene ester derivatives | Cyanation, reduction, amidation | Selective functionalization, adaptable | Requires transition metal catalyst, more complex |

Chemical Reactions Analysis

Amide Bond Reactivity

The N,N-dimethylcarboxamide group participates in hydrolysis and substitution reactions:

The dimethylamide group shows stability under mild conditions but undergoes cleavage under strongly acidic or basic environments. In synthetic pathways, it serves as a protected intermediate for further functionalization .

Aminomethyl Group Reactions

The -CH₂NH₂ moiety exhibits reactivity typical of primary amines:

Oxidation

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| mCPBA | Dichloromethane, rt | Sulfoxide or sulfone derivatives | |

| KMnO₄ (aq.) | Acidic, heat | Nitrile (-CN) formation |

Oxidation with meta-chloroperbenzoic acid (mCPBA) selectively targets sulfur-containing groups in related thiophenes, while strong oxidants like KMnO₄ convert the amine to a nitrile .

Schiff Base Formation

Reacts with carbonyl compounds (e.g., pyridoxal phosphate) to form imines, critical in enzyme inhibition mechanisms :

This reaction is reversible and pH-dependent, favoring formation under mildly acidic conditions .

Electrophilic Aromatic Substitution

The thiophene ring undergoes substitution at electron-rich positions (C3 and C5):

| Reaction | Reagents/Conditions | Position | Product | Reference |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | C5 | 5-Bromo derivative | |

| Nitration | HNO₃, H₂SO₄, 0°C | C3 | 3-Nitrothiophene analog | |

| Sulfonation | SO₃, H₂SO₄ | C5 | Sulfonic acid derivative |

The aminomethyl and carboxamide groups direct electrophiles to the α-positions of the thiophene ring, with bromination being particularly efficient.

Reduction Reactions

Selective reduction of functional groups:

| Target Group | Reducing Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| Amide (C=O) | LiAlH₄ | Dry ether, reflux | Amine (-CH₂NHCH₃) | |

| Nitrile (-CN) | H₂, Pd/C | Ethanol, rt | Primary amine (-CH₂NH₂) |

Reduction of the carboxamide to a methylamine is feasible but requires harsh conditions, limiting its synthetic utility .

Cross-Coupling Reactions

The thiophene core participates in palladium-catalyzed couplings:

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid, Pd(PPh₃)₄, base | Biarylthiophene derivatives | |

| Buchwald-Hartwig | Aryl halide, Pd₂(dba)₃, XPhos | N-Arylaminomethyl derivatives |

These reactions enable modular functionalization for drug discovery applications .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at ~220°C, primarily involving:

-

Cleavage of the carboxamide group (220–300°C)

-

Degradation of the thiophene ring (>300°C).

Key Mechanistic Insights

-

Schiff Base Role in Bioactivity : The aminomethyl group forms transient imines with carbonyl moieties in enzymatic active sites, mimicking natural substrates .

-

Electronic Effects : The electron-donating dimethylamide and aminomethyl groups enhance thiophene’s aromaticity, directing electrophiles to C3/C5.

Scientific Research Applications

4-(aminomethyl)-N,N-dimethylthiophene-2-carboxamide has found applications in several scientific research areas:

Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives, which are valuable in materials science and organic electronics.

Biology: The compound has been investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological targets such as enzymes and receptors.

Medicine: Research has focused on its potential therapeutic applications, including its use as a precursor for the development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N,N-dimethylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the thiophene ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 4-Position

4-Amino vs. 4-Aminomethyl Derivatives

- Compound 3 (): 5-Acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide Features a primary amino group (-NH₂) at the 4-position. Synthesized via cyclization of a thiocarbamoyl precursor with chloroacetone . Lacks the dimethylamino group, which may reduce lipophilicity compared to the target compound.

- Compound 10 (): N-(5-((Dimethylamino)methyl)-4-(4-fluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Contains a dimethylaminomethyl group but on a thiazole ring rather than thiophene. Exhibits antibacterial activity, suggesting that the dimethylaminomethyl group may enhance interactions with biological targets .

Nitro vs. Aminomethyl Substituents

- Nitrothiophene Carboxamides (): Examples include N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide. Nitro groups at the 5-position confer antibacterial activity but may increase metabolic instability compared to aminomethyl derivatives .

Carboxamide Group Modifications

N,N-Dimethyl vs. Other Substituents

- N-(4-Chlorophenyl)thiophene-2-carboxamide (): Lacks the dimethylamino group but includes a chloro-substituted phenyl ring. Reported in literature for genotoxicity studies, emphasizing the role of aromatic substituents in biological effects .

- Compound 11 (): 5-Cyano-N-(4-methoxyphenyl)-4-[2-(2-chlorophenyl)aminoacetamido]-2-phenylaminothiophene-3-carboxamide Features a methoxyphenyl carboxamide group with a cyano substituent. Melting point: 156–158°C; yield: 66% . The methoxy group may enhance solubility compared to dimethylamino derivatives.

Physicochemical and Spectroscopic Properties

Biological Activity

4-(Aminomethyl)-N,N-dimethylthiophene-2-carboxamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring, which is a five-membered aromatic heterocycle containing sulfur. The presence of the amine and carboxamide functional groups contributes to its biological properties, making it a candidate for various therapeutic applications.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer) cells, at low micromolar concentrations. The most potent analogs demonstrated broad-spectrum antiproliferative activity and induced apoptosis in cancer cells through mechanisms such as cell cycle arrest and inhibition of angiogenesis .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 | <10 | Induces apoptosis |

| FNA | HepG2 | 0.5 | G2/M phase arrest |

| 5q | HCT116 | <5 | Inhibition of angiogenesis |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It may disrupt microbial cell membranes, leading to cell death. This mechanism is particularly relevant for developing new antimicrobial agents against resistant strains .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells, which is essential for reducing tumor growth.

- Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cells, preventing them from dividing and proliferating .

- Inhibition of Angiogenesis : By inhibiting the formation of new blood vessels, the compound can effectively starve tumors of nutrients and oxygen .

Case Studies

- In Vitro Studies : A study on a derivative similar to this compound demonstrated significant inhibition of HepG2 cell proliferation with an IC50 value below 10 µM. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls .

- In Vivo Studies : Another study explored the effects of related compounds in xenograft models, revealing a tumor growth inhibition rate of approximately 48% compared to standard treatments .

Q & A

Q. What are the standard synthetic routes for 4-(aminomethyl)-N,N-dimethylthiophene-2-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Common synthetic approaches include:

- Reflux in acetonitrile : Equimolar reaction of thiophene-2-carbonyl chloride with amines, as demonstrated in the synthesis of structurally similar N-(2-nitrophenyl)thiophene-2-carboxamide .

- Solvent-free methods : Microwave-assisted synthesis using catalysts like aluminum oxide (e.g., for analogous thiophene derivatives) .

- Optimization strategies : Adjusting solvent polarity, catalyst loading, and reaction time. For example, microwave irradiation reduces reaction time and improves yield compared to traditional reflux .

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Reflux (acetonitrile) | 1 hour, 80°C | ~60-70% | |

| Microwave-assisted | 10-15 min, 120°C, Al₂O₃ catalyst | ~85% |

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Assign peaks for the aminomethyl (-CH₂NH₂) and dimethylamide (-N(CH₃)₂) groups. Compare ¹H/¹³C NMR shifts with analogs (e.g., N-(2-methoxyphenyl)thiophene carboxamides show characteristic amide N-H signals at δ 8.5–9.0 ppm) .

- X-ray Crystallography : Resolve dihedral angles between thiophene and amide groups (e.g., dihedral angles <15° indicate planar conformations critical for bioactivity) .

- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+H]+ ion for C₉H₁₃N₂OS: 213.0794) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antibacterial vs. inactive results) for this compound?

- Methodological Answer :

- Validate assay conditions : Ensure consistent cell lines, concentrations, and purity (>95% by HPLC, as in ).

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing dimethylamide with cyclohexane carboxamide) to isolate bioactive moieties .

- Mechanistic studies : Use fluorescence-based assays to evaluate membrane disruption (for antibacterial claims) or target-specific assays (e.g., T-type Ca²⁺ channel inhibition as in ).

Q. What computational methods are used to predict the pharmacological potential of this compound?

- Methodological Answer :

- Molecular docking : Simulate binding to targets like adenosine receptors (e.g., AutoDock Vina with PDB ID 5G53). Prioritize binding poses with hydrogen bonds to the aminomethyl group .

- QSAR modeling : Correlate electronic parameters (e.g., Hammett σ values for substituents) with bioactivity. For example, electron-withdrawing groups on the thiophene ring enhance antibacterial potency .

Q. How do supramolecular interactions (e.g., hydrogen bonding, π-stacking) influence the crystallographic packing and stability of this compound?

- Methodological Answer :

- X-ray analysis : Identify intramolecular C–H···O and N–H···O bonds (e.g., pseudo-six-membered rings in N-(2-methoxyphenyl) analogs ).

- Hirshfeld surface analysis : Quantify contributions of S···H (thiophene) and O···H (amide) interactions to crystal stability (e.g., >20% contribution from S···H in similar compounds ).

Data Contradiction Analysis

Q. Why do some studies report genotoxicity for thiophene carboxamides, while others do not?

- Methodological Answer :

- Evaluate substituent effects : Nitro groups (e.g., in N-(2-nitrophenyl) analogs) may induce genotoxicity via metabolic activation, whereas dimethylamide groups lack this reactivity .

- Metabolic profiling : Use liver microsome assays to identify reactive metabolites (e.g., epoxide intermediates) that correlate with toxicity .

Experimental Design Considerations

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.